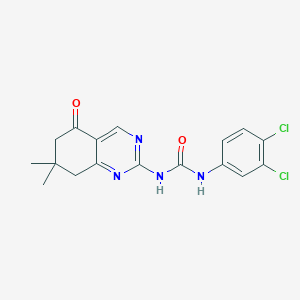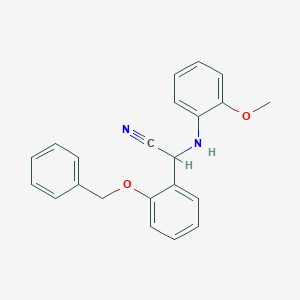![molecular formula C15H15N7S B432261 N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine CAS No. 700857-25-6](/img/structure/B432261.png)
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymers
A study conducted by Li et al. (2017) explored the synthesis of polyimides using triazine-based diamine monomers, including variants similar to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine. These polyimides showed excellent solubility and thermal stability, indicating potential applications in polymer semiconductors (Li et al., 2017).
Chelation Properties and Hydrogen-Bonded Crystals
Duong et al. (2011) described the chelation potential of triazine-based ligands, including a structure similar to the chemical , for creating metallotectons in hydrogen-bonded crystals. This study highlights the use of these compounds in crystal engineering (Duong et al., 2011).
Applications in Electrochemical Sensing
Upadhyay et al. (2012) investigated Schiff bases related to N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine as selective electrodes for Sm3+ ions. This suggests potential applications in electrochemical sensing and analysis (Upadhyay et al., 2012).
Structural and Thermal Properties
Research by Sui et al. (1999) on polyimides synthesized from similar triazine-based diamines revealed insights into their ultraviolet-visible absorption, thermal stability, and solubility. These characteristics are crucial for developing advanced materials (Sui et al., 1999).
Microwave-Assisted Synthesis
Moustafa et al. (2020) demonstrated an efficient one-pot synthesis method for derivatives of triazine diamines, including structures akin to the chemical . This method highlights a more efficient approach to synthesizing such compounds (Moustafa et al., 2020).
Eigenschaften
CAS-Nummer |
700857-25-6 |
|---|---|
Produktname |
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine |
Molekularformel |
C15H15N7S |
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22) |
InChI-Schlüssel |
SZOPRAYQMXOLOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![3-chloro-N-[cyano-(4-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432195.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432197.png)
![2-[4-(Benzyloxy)phenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B432199.png)

![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432205.png)



acetonitrile](/img/structure/B432215.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B432226.png)